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Abstract
This document provides a comprehensive technical overview of LUF5981, a potent and

selective antagonist of the adenosine A1 receptor. It details the discovery, synthesis, and

quantitative pharmacological characterization of this compound. This guide includes structured

data tables for easy comparison of its activity across different adenosine receptor subtypes,

detailed experimental methodologies for key assays, and visualizations of relevant signaling

pathways and experimental workflows. LUF5981 has emerged from research at Leiden

University and serves as a valuable tool for studying the physiological and pathological roles of

the adenosine A1 receptor.

Discovery and Pharmacological Profile
LUF5981 was developed as part of a medicinal chemistry effort to create potent and selective

ligands for adenosine receptors. Originating from the Leiden/Amsterdam Center for Drug

Research, the "LUF" prefix in its name is indicative of its roots at Leiden University. It is

classified as a synthetic organic compound.

Pharmacological Characterization
LUF5981 is a high-affinity antagonist for the human adenosine A1 receptor.[1] Its potency and

selectivity have been determined through various binding and functional assays. The
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quantitative data for LUF5981's activity at the four human adenosine receptor subtypes are

summarized in the table below.

Receptor
Subtype

Activity pKi Ki Reference

A1 Antagonist 9.1 0.90 nM [1][2]

A2A Antagonist 6.7 194 nM [3]

A2B Antagonist <6.5 >300 nM [4]

A3 Antagonist 6.2 637 nM [5]

Table 1: Quantitative pharmacological data for LUF5981 at human adenosine receptors.

Signaling Pathway
As an antagonist of the adenosine A1 receptor, LUF5981 blocks the canonical signaling

pathway initiated by the endogenous agonist, adenosine. The A1 receptor is a G-protein

coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist,

the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels. It also activates potassium channels and inhibits calcium channels. By binding

to the receptor without activating it, LUF5981 prevents these downstream effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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